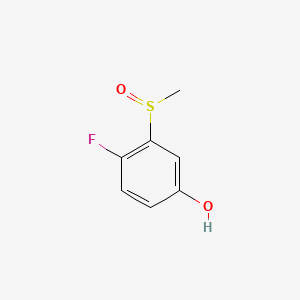
1,3-Dibromo-2-ethoxy-5-isobutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-ethoxy-5-isobutylbenzene is an organic compound with the molecular formula C₁₂H₁₆Br₂O. It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, an ethoxy group, and an isobutyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-ethoxy-5-isobutylbenzene typically involves the bromination of 2-ethoxy-5-isobutylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-ethoxy-5-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the hydrogenated form of the compound.
Scientific Research Applications
1,3-Dibromo-2-ethoxy-5-isobutylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biochemical pathways and interactions involving brominated aromatic compounds.
Medicine: Research into its potential pharmacological properties and its role in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-ethoxy-5-isobutylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ethoxy and isobutyl groups influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
Comparison with Similar Compounds
1,3-Dibromo-2-ethoxy-5-isobutylbenzene can be compared with other brominated benzene derivatives such as:
1,3-Dibromo-2-methylbenzene: Similar in structure but with a methyl group instead of an ethoxy and isobutyl group.
1,3-Dibromo-2-ethoxybenzene: Lacks the isobutyl group, making it less sterically hindered.
1,3-Dibromo-5-isobutylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical properties and reactivity patterns that are valuable in various applications.
Properties
Molecular Formula |
C12H16Br2O |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1,3-dibromo-2-ethoxy-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-4-15-12-10(13)6-9(5-8(2)3)7-11(12)14/h6-8H,4-5H2,1-3H3 |
InChI Key |
BUQDWGSRWGVCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


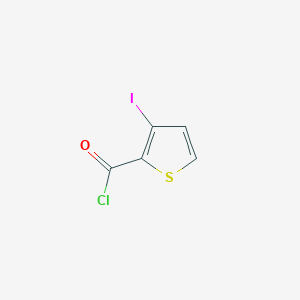
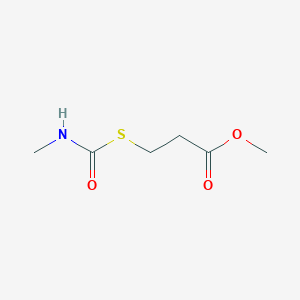
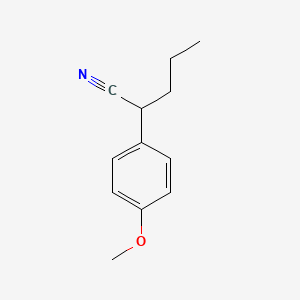
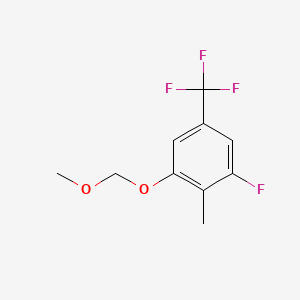
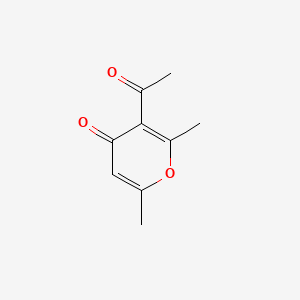
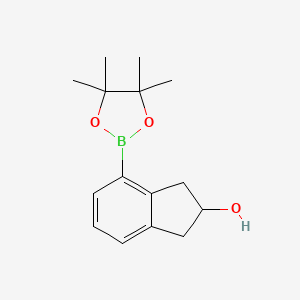
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)
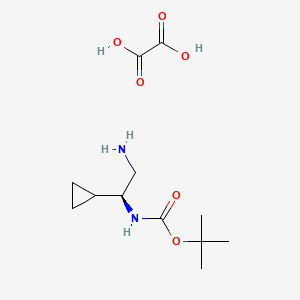


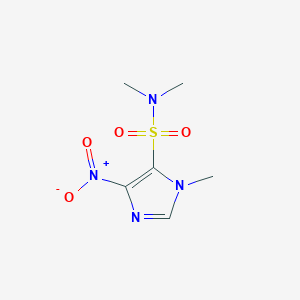
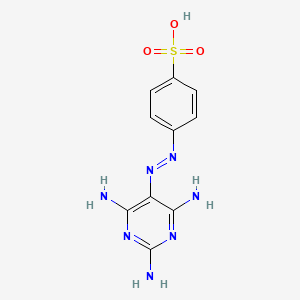
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
